(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
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Description
(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClN3O3 and its molecular weight is 217.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of ®-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . The proteasome plays a crucial role in managing cellular processes by controlling the levels of key regulatory proteins such as cyclins and caspases .
Mode of Action
This compound acts as a selective, irreversible proteasome inhibitor . It binds to the proteasome and inhibits its function, leading to an accumulation of proteins in the cell. This can disrupt various cellular processes and lead to cell death .
Biochemical Pathways
The inhibition of the proteasome affects multiple biochemical pathways. It can lead to the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), which in turn activate both intrinsic and extrinsic caspase cascades . These changes can induce cell cycle arrest and apoptosis, particularly in cancer cells that are more dependent on the ubiquitin proteasome pathway .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by high plasma clearance, a short terminal half-life, and rapid and wide tissue distribution . After intravenous administration, the plasma concentration of the compound declines rapidly in a biphasic manner . The high clearance is predominantly mediated by extrahepatic metabolism through peptidase cleavage and epoxide hydrolysis . The compound is excreted mainly as metabolites resulting from peptidase cleavage .
Result of Action
The inhibition of the proteasome by ®-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole can lead to potent proteasome inhibition in blood and a variety of tissues . This can result in the disruption of cellular processes and induction of cell death, particularly in cancer cells .
Future Directions
Properties
IUPAC Name |
2-chloro-1-[[(2R)-2-methyloxiran-2-yl]methyl]-4-nitroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-7(4-14-7)3-10-2-5(11(12)13)9-6(10)8/h2H,3-4H2,1H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMDGYNOADBVSR-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439995 |
Source
|
Record name | (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681490-93-7 |
Source
|
Record name | (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.